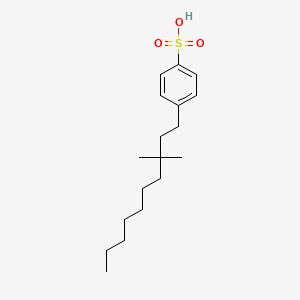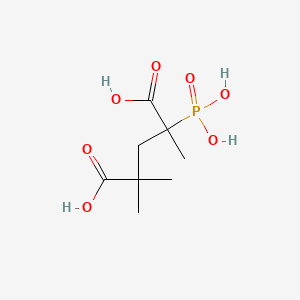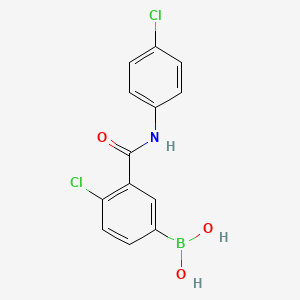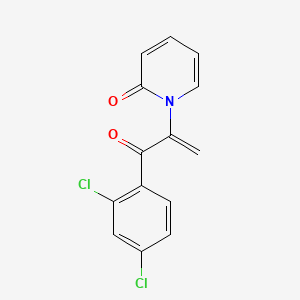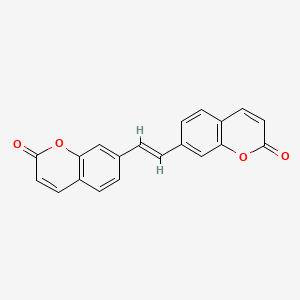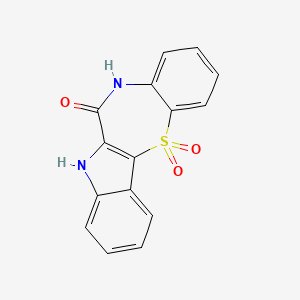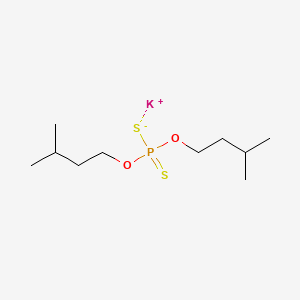
1-Benzoyl-1-phenylhydrazine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NSC 122431: 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol , is a chemical compound with the molecular formula C5H5F3N2O This compound is notable for its unique structure, which includes a trifluoromethyl group attached to a pyrazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol typically involves the reaction of ethyl 4,4,4-trifluoromethylacetoacetate with methylhydrazine in ethanol. The reaction is carried out under nitrogen atmosphere at room temperature and then heated to 80°C for 15 hours. After cooling to room temperature, sodium hydroxide is added, and the mixture is stirred for an additional hour. The product is then extracted using ethyl acetate and purified .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can modify the trifluoromethyl group or the pyrazole ring.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while substitution reactions can produce a variety of functionalized pyrazoles.
Applications De Recherche Scientifique
1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, anti-tumor, and antimicrobial agent.
Agrochemicals: The compound is explored for its use as an active ingredient in pesticides and herbicides due to its biological activity.
Material Science: Its unique chemical properties make it a candidate for developing new materials with specific functionalities.
Mécanisme D'action
The mechanism of action of 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol involves its interaction with various molecular targets. In medicinal applications, it may inhibit specific enzymes or receptors, leading to its therapeutic effects. For instance, its anti-inflammatory properties could be due to the inhibition of cyclooxygenase enzymes, while its anti-tumor activity might involve the disruption of cellular signaling pathways .
Comparaison Avec Des Composés Similaires
- 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
- 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide
- 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonamide
Comparison: 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications, making it a valuable compound for targeted research and development .
Propriétés
Numéro CAS |
13815-63-9 |
|---|---|
Formule moléculaire |
C13H13ClN2O |
Poids moléculaire |
248.71 g/mol |
Nom IUPAC |
N-phenylbenzohydrazide;hydrochloride |
InChI |
InChI=1S/C13H12N2O.ClH/c14-15(12-9-5-2-6-10-12)13(16)11-7-3-1-4-8-11;/h1-10H,14H2;1H |
Clé InChI |
PCDRHQQNUZVJAV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)N(C2=CC=CC=C2)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




